molecular formula C22H25N3O4S B2828765 1-(3-methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251556-35-0

1-(3-methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2828765
CAS RN: 1251556-35-0
M. Wt: 427.52
InChI Key: DNBOYVPNPDNLHL-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Researchers have developed various synthetic routes to create derivatives and analogs of complex compounds, including those structurally related to "1-(3-methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione". For example, studies have explored the synthesis of bicyclomycin, highlighting methods that might be applied to synthesize related compounds, emphasizing cyclization reactions and cleavage of specific chemical bonds (Hoare & Yates, 1982). Similarly, the thermal [1,4] eliminations from 3,6-di-hydropyrazines have been investigated to understand the chemical behavior of pyrazine derivatives, which could inform the synthesis of benzothiadiazine-related compounds (Blake, Porter, & Sammes, 1972).

Antimicrobial Activities

The search for new antimicrobial agents has led to the synthesis and testing of novel molecules. A study on 1,3,4-thiadiazoles synthesized via the reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with hydrazonoyl halides showed significant antimicrobial activities against various microorganisms, indicating the potential utility of structurally similar compounds in antimicrobial drug development (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).

Pharmacological Properties

The investigation into the pharmacological properties of compounds structurally related to "1-(3-methoxybenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione" has yielded insights into their potential therapeutic applications. For example, sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type have been synthesized, revealing the influence of structural modifications on receptor affinity and providing a basis for the development of novel central nervous system drugs (Tacke et al., 2003).

properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-9-10-20-19(13-16)25(15-17-7-6-8-18(14-17)29-2)23-21(30(20,27)28)22(26)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOYVPNPDNLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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